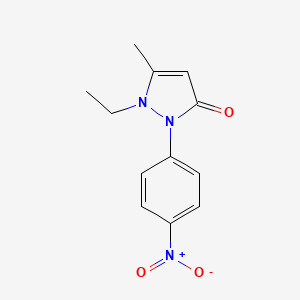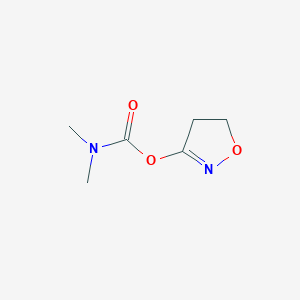
4,5-Dihydro-1,2-oxazol-3-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroisoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroisoxazol-3-yl dimethylcarbamate typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between an allyl derivative and an aromatic nitrile oxide, which is generated from oximes by oxidation with sodium hypochlorite. The reaction proceeds under mild conditions and is highly regioselective, providing the desired product in high yields .
Industrial Production Methods: While specific industrial production methods for 4,5-dihydroisoxazol-3-yl dimethylcarbamate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions: 4,5-Dihydroisoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds.
科学的研究の応用
4,5-Dihydroisoxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,5-dihydroisoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .
類似化合物との比較
Isoxazole: A closely related compound with a similar five-membered ring structure.
4,5-Dihydroisoxazole: Another related compound with slight structural differences.
Dimethylcarbamate: A compound with a similar carbamate functional group but lacking the isoxazole ring.
Uniqueness: 4,5-Dihydroisoxazol-3-yl dimethylcarbamate is unique due to its combination of the isoxazole ring and the dimethylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to inhibit certain enzymes more effectively than other isoxazole derivatives makes it a valuable compound in medicinal chemistry .
特性
CAS番号 |
62243-09-8 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
4,5-dihydro-1,2-oxazol-3-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H10N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H2,1-2H3 |
InChIキー |
YWELGPURLKOREZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=NOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


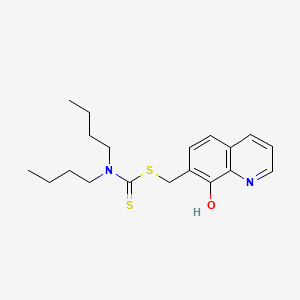
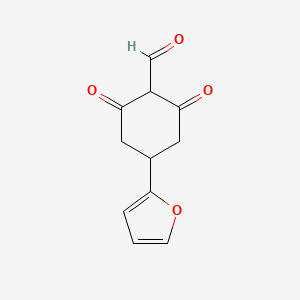
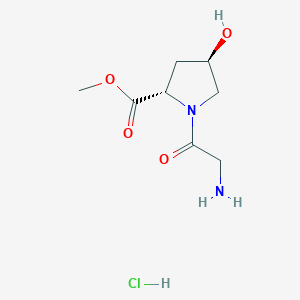
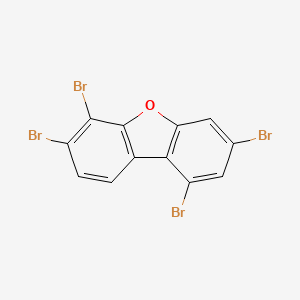
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
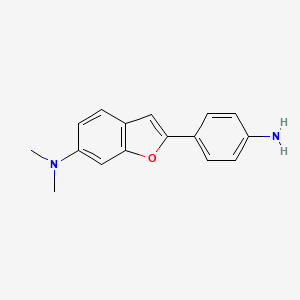
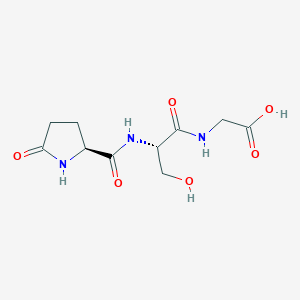
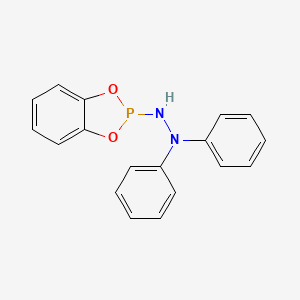
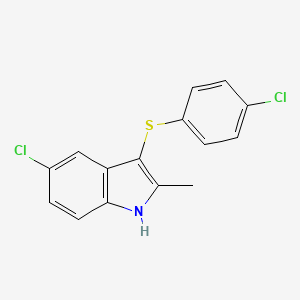
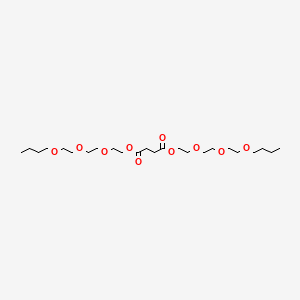
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
